
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione is a heterocyclic organic compound with the molecular formula C₁₆H₂₂O₄Sn and a molecular weight of 397.05348 g/mol . This compound is known for its unique structure, which includes a tin atom within a dioxastannepin ring. It is primarily used in experimental and research settings .
Analyse Des Réactions Chimiques
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione involves its interaction with molecular targets and pathways. The tin atom within the compound can coordinate with various biological molecules, influencing their function. This coordination can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Triphenyltin hydroxide: Used as a pesticide and fungicide.
The uniqueness of this compound lies in its specific structure and the presence of the dioxastannepin ring, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
6688-50-2 |
|---|---|
Formule moléculaire |
C16H22O4Sn |
Poids moléculaire |
397.1 g/mol |
Nom IUPAC |
3,3-dibutyl-2,4,3-benzodioxastannepine-1,5-dione |
InChI |
InChI=1S/C8H6O4.2C4H9.Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-4-2;/h1-4H,(H,9,10)(H,11,12);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
VYVFQBFOMKEKBG-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OC(=O)C2=CC=CC=C2C(=O)O1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
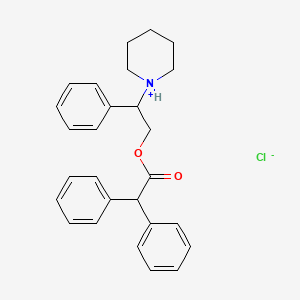
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
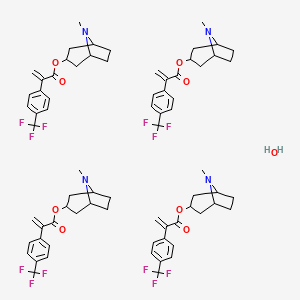
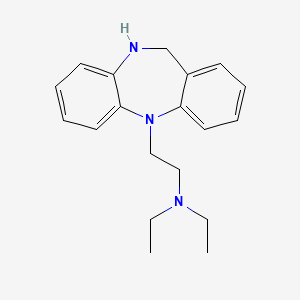

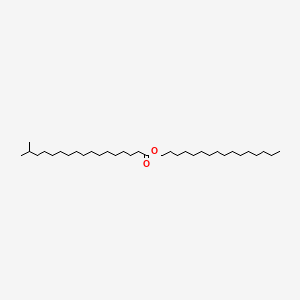
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
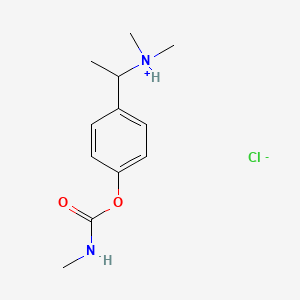
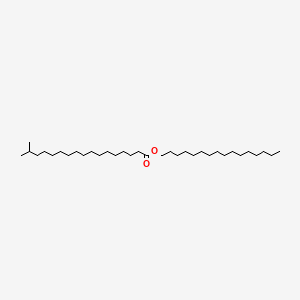
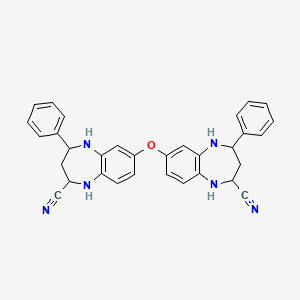
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
